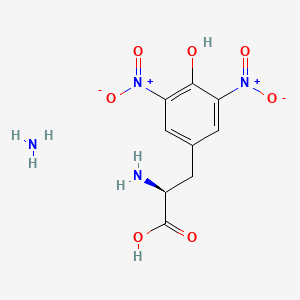
3,5-Dinitro-L-tyrosine Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-L-tyrosine Ammonium Salt: is a research chemical with the molecular formula C9H9N3O7·x(NH3) and a molecular weight of 271.18 + x(17.03) . It appears as a red to dark orange solid and is slightly soluble in aqueous acid and DMSO. This compound is hygroscopic and should be stored at -20°C. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Ammonium Salt involves the nitration of L-tyrosine. The process typically includes the following steps:
Nitration of L-tyrosine: L-tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Formation of Ammonium Salt: The resulting 3,5-dinitro-L-tyrosine is then neutralized with ammonia to form the ammonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitro-L-tyrosine Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-L-tyrosine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-L-tyrosine Ammonium Salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-L-tyrosine Ammonium Salt involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitro-L-tyrosine Sodium Salt: Similar structure but with sodium as the counterion instead of ammonium.
3,5-Dinitro-1H-1,2,4-triazole: Another nitroaromatic compound with different applications and properties.
1-Methyl-3,5-dinitro-2-pyridone: Used in nucleophilic-type ring transformations.
Uniqueness: 3,5-Dinitro-L-tyrosine Ammonium Salt is unique due to its specific combination of nitro groups and the L-tyrosine backbone. This structure allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.
Eigenschaften
Molekularformel |
C9H12N4O7 |
|---|---|
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;azane |
InChI |
InChI=1S/C9H9N3O7.H3N/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H3/t5-;/m0./s1 |
InChI-Schlüssel |
QVPLHOCLKNEMKQ-JEDNCBNOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
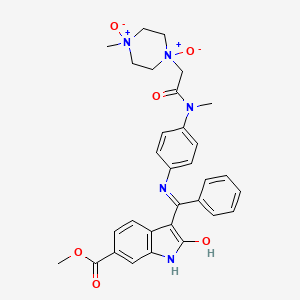
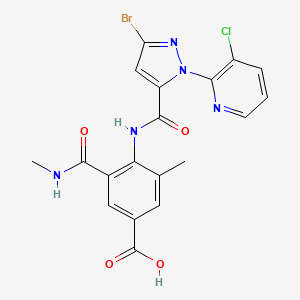

![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
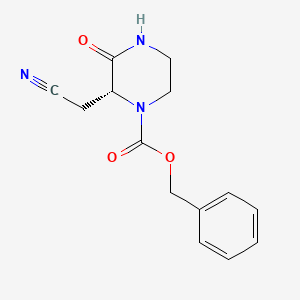

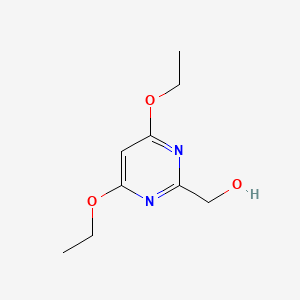
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)

![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
